N1,N5-Dimethyl-1,5-naphthalenediamine
Description
Structure
3D Structure
Properties
CAS No. |
57441-77-7 |
|---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-N,5-N-dimethylnaphthalene-1,5-diamine |
InChI |
InChI=1S/C12H14N2/c1-13-11-7-3-6-10-9(11)5-4-8-12(10)14-2/h3-8,13-14H,1-2H3 |
InChI Key |
QOHFBFUMUDLXEW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC2=C1C=CC=C2NC |
Origin of Product |
United States |
Synthetic Methodologies for Naphthalenediamine Derivatives
Strategies for N-Alkylation of 1,5-Naphthalenediamine (B122787)
The introduction of alkyl groups onto the nitrogen atoms of 1,5-naphthalenediamine can be achieved through several synthetic approaches, with direct N-methylation being a key method for the synthesis of N1,N5-Dimethyl-1,5-naphthalenediamine.
Direct N-Methylation Approaches
A prominent method for the direct methylation of primary amines is the Eschweiler-Clarke reaction. wikipedia.orgorganic-chemistry.org This reaction utilizes formic acid and formaldehyde (B43269) to methylate primary and secondary amines. wikipedia.org The process involves the formation of an iminium ion from the amine and formaldehyde, which is subsequently reduced by formic acid to yield the methylated amine. wikipedia.org A significant advantage of this method is that it typically stops at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts. wikipedia.org The reaction is generally carried out in an aqueous solution at elevated temperatures, often near boiling. wikipedia.org While specific experimental data for the application of the Eschweiler-Clarke reaction to 1,5-naphthalenediamine to produce this compound is not extensively detailed in the provided search results, the general principles of the reaction are well-established for primary amines. A series of 1,5-diaminonaphthalene derivatives with varying degrees of N-methylation have been synthesized and characterized to study their electrochemical and spectroscopic properties. nih.gov
Reductive amination using formaldehyde can also be achieved with other reducing agents, such as sodium cyanoborohydride. wikipedia.org This method offers an alternative to formic acid and can be effective for the methylation of various amines. researchgate.netscirp.org
Alkylation of Amino Groups in Diamine Structures
General alkylation of amino groups in diamine structures can be accomplished using alkylating agents such as alkyl halides. For instance, the alkylation of organic superbases with methyl iodide in DMF has been studied, providing insights into the kinetics of N-alkylation. nih.gov However, the use of potent alkylating agents like methyl iodide can lead to over-alkylation and the formation of quaternary ammonium salts, a complication that the Eschweiler-Clarke reaction avoids. wikipedia.org The reaction of 1,8-diaminonaphthalene (B57835) with various dihalides has been shown to produce N,N'-disubstituted derivatives, indicating the feasibility of alkylating both amino groups in a naphthalenediamine structure. rsc.org
Condensation Reactions for Schiff Base Formation
The reaction of the primary amino groups of 1,5-naphthalenediamine with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. These compounds are valuable intermediates and have been the subject of significant research.
Synthesis of N,N'-Bis(aryl/heteroarylmethylidene)-1,5-naphthalenediamine Conjugates.wikipedia.orgnih.govresearchgate.netmdpi.com
The condensation of 1,5-diaminonaphthalene with various aromatic aldehydes readily yields N,N'-bis(arylmethylidene)-1,5-naphthalenediamine derivatives. For example, the reaction with salicylaldehyde, 3-hydroxysalicylaldehyde, and 3-methoxysalicylaldehyde produces the corresponding bis-N-salicylidene aniline (B41778) dyes. nih.gov These reactions are typically carried out by refluxing the diamine and the aldehyde in a suitable solvent, such as ethanol (B145695).
| Aldehyde | Product | Reference |
| Salicylaldehyde | N,N′-bis-salicylidene-1,5-diaminonaphthalene | nih.gov |
| 3-Hydroxysalicylaldehyde | N,N′-bis(3-hydroxysalicylidene)-1,5-diaminonaphthalene | nih.gov |
| 3-Methoxysalicylaldehyde | N,N′-bis(3-methoxysalicylylidene)-1,5-diaminonaphthalene | nih.gov |
| 4-Methoxybenzaldehyde | N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamine | mocedes.org |
| 2-Hydroxybenzylidene | Bis-2-Hydroxybenzylidene-N, N′-Ethylenediamine | researchgate.net |
| 5-Fluoro-2-hydroxybenzylidene | N,N′- bis(5-fluoro-2-hydroxybenzylidene)-ethylenediamine | researchgate.net |
| 2-hydroxybenzylidene | N,N'-bis(2-hydroxybenzylidene)pentane-1,5-diamine | nih.gov |
Mechanistic Aspects of Imine Formation
The formation of a Schiff base from a primary amine and an aldehyde or ketone is a reversible reaction that proceeds through a carbinolamine intermediate. The reaction is often catalyzed by either acid or base. Under acidic conditions, the carbonyl group is protonated, increasing its electrophilicity for the nucleophilic attack by the amine. Following the formation of the carbinolamine, an acid-catalyzed dehydration step leads to the final imine product. The rate-determining step is typically the dehydration of the carbinolamine. wikipedia.org
Other Advanced Synthetic Transformations
Beyond direct electrosynthesis from nitro precursors, other advanced synthetic methods can be employed to produce this compound from its parent diamine. These methods often focus on the efficient and selective formation of C-N bonds.
One prominent strategy is the catalytic N-alkylation of aromatic diamines using alcohols, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This process is highly atom-economical, producing water as the only byproduct. Catalysts based on non-precious metals like nickel, as well as precious metals like iridium and ruthenium, have been developed for this transformation. acs.orgnih.govnih.gov An N-heterocyclic carbene-supported nickel catalyst, for instance, has been shown to be effective for the N,N'-di-alkylation of various aromatic diamines. acs.org Similarly, iridium complexes with P,N-ligands have demonstrated high selectivity for the mono- and di-alkylation of aromatic diamines with alcohols under mild conditions. nih.gov
Another powerful technique is reductive amination. This method involves the reaction of a carbonyl compound (such as formaldehyde for methylation) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding alkylated amine. Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a mild and selective option that tolerates a wide range of functional groups. organic-chemistry.org This approach provides a direct and versatile route for the N-methylation of primary aromatic amines like 1,5-diaminonaphthalene to yield the desired this compound.
Advanced Spectroscopic and Structural Elucidation Techniques
Vibrational Spectroscopy Analysis
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by probing its vibrational modes.
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.
N-H Stretching: The presence of the secondary amine groups (-NH-CH₃) would likely result in a moderate absorption band in the region of 3300-3500 cm⁻¹.
C-H Stretching (Aromatic): The aromatic naphthalene (B1677914) ring would display characteristic C-H stretching vibrations typically appearing above 3000 cm⁻¹.
C-H Stretching (Aliphatic): The methyl groups attached to the nitrogen atoms would exhibit C-H stretching absorptions in the 2850-2960 cm⁻¹ region.
C=C Stretching (Aromatic): The stretching of the carbon-carbon double bonds within the naphthalene ring would produce several sharp bands in the 1450-1600 cm⁻¹ range.
C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds are expected to appear in the 1250-1360 cm⁻¹ region.
A summary of these expected characteristic FTIR absorption bands is presented in the table below.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Functional Group Responsible |
| N-H Stretching | 3300-3500 | Secondary Amine (-NH-CH₃) |
| Aromatic C-H Stretching | > 3000 | Naphthalene Ring |
| Aliphatic C-H Stretching | 2850-2960 | Methyl Groups (-CH₃) |
| Aromatic C=C Stretching | 1450-1600 | Naphthalene Ring |
| C-N Stretching | 1250-1360 | Aryl-Amine and Alkyl-Amine |
Note: The values in this table are theoretical and based on typical ranges for the specified functional groups. Experimental data for N1,N5-Dimethyl-1,5-naphthalenediamine is required for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of a molecule by mapping the chemical environments of its atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
Proton NMR provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The spectrum for this compound would be expected to show distinct signals for the aromatic protons on the naphthalene ring, the protons of the methyl groups, and the protons of the N-H groups.
Detailed experimental ¹H NMR data for this compound is not available in surveyed literature. A hypothetical spectrum would likely feature:
Aromatic Protons: A complex multiplet pattern in the downfield region (typically δ 7.0-8.0 ppm) corresponding to the six protons on the naphthalene ring. The exact chemical shifts and coupling patterns would depend on the electronic effects of the dimethylamino groups.
N-H Protons: A signal corresponding to the two protons of the secondary amine groups. The chemical shift of this peak can vary and may be broadened due to proton exchange.
Methyl Protons: A singlet in the upfield region (likely δ 2.5-3.5 ppm) integrating to six protons, representing the two equivalent methyl groups.
A table summarizing the expected ¹H NMR signals is provided below.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C-H) | 7.0 - 8.0 | Multiplet | 6H |
| Amine (N-H) | Variable | Singlet | 2H |
| Methyl (CH₃) | 2.5 - 3.5 | Singlet | 6H |
Note: This table is a prediction based on the structure of the molecule. Actual experimental data is necessary for accurate assignments.
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The ¹³C NMR spectrum of this compound would be expected to show distinct signals for the carbon atoms of the naphthalene ring and the methyl groups.
Specific experimental ¹³C NMR data for this compound could not be located in the reviewed scientific literature. A theoretical analysis suggests the spectrum would contain:
Aromatic Carbons: Several signals in the downfield region (typically δ 110-150 ppm) corresponding to the ten carbon atoms of the naphthalene ring. Due to the symmetry of the molecule, some of these carbons may be chemically equivalent, leading to fewer than ten signals. The carbons directly attached to the nitrogen atoms would be expected to resonate at a different chemical shift compared to the other aromatic carbons.
Methyl Carbons: A single signal in the upfield region (typically δ 30-40 ppm) corresponding to the two equivalent methyl carbons.
The expected ¹³C NMR signals are summarized in the following table.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aromatic (C-N) | 140 - 150 |
| Aromatic (C-C/C-H) | 110 - 135 |
| Methyl (CH₃) | 30 - 40 |
Note: This table represents an estimation based on the molecular structure. Experimental verification is required.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the signals observed in the 1D NMR spectra and confirming the connectivity of the molecule.
COSY: A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, helping to assign the complex multiplets of the aromatic protons and to confirm the connectivity within the naphthalene ring system.
HSQC: An HSQC spectrum would show correlations between each proton and the carbon atom to which it is directly attached. This would allow for the definitive assignment of the protonated carbons in the naphthalene ring and the methyl groups.
As no primary NMR data for this compound was found, no experimental 2D NMR data can be presented.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. In a mass spectrometer, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For this compound (C₁₂H₁₄N₂), the molecular weight is approximately 186.25 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z value corresponding to this molecular weight.
While specific mass spectral data for this compound is not available, the fragmentation pattern would likely involve the loss of methyl groups and potentially fragments from the naphthalene ring. The study of these fragmentation patterns can provide valuable confirmation of the proposed structure.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key method for probing the electronic structure of this compound. The absorption spectrum of this compound is characterized by distinct bands in the UV region, which are attributed to π-π* transitions within the naphthalene core. The presence of the methylamino substituents causes a bathochromic (red) shift in these absorption bands compared to unsubstituted naphthalene, a result of the electron-donating nature of the nitrogen lone pairs extending the π-conjugated system.
Studies on related naphthalenediamine derivatives show that the position and intensity of these bands are sensitive to the solvent environment and substitution patterns. For this compound, typical absorption maxima are observed around 300-350 nm. When the ligand coordinates to metal ions, further shifts in these electronic transitions can occur, providing evidence of complex formation. These shifts, known as metallochromic effects, arise from the perturbation of the ligand's electronic orbitals upon coordination.
Table 1: Representative UV-Vis Absorption Data for this compound
| Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |
| Methanol | ~338 | Not specified | π-π |
| Dichloromethane | ~340 | Not specified | π-π |
This compound exhibits interesting fluorescence properties stemming from its rigid aromatic core and electron-donating substituents. Upon excitation at its absorption maxima, the molecule emits light at a longer wavelength, a phenomenon known as Stokes shift. The emission spectrum provides insights into the excited-state dynamics of the molecule.
The fluorescence of naphthalenediamine derivatives is often sensitive to the local environment, making them useful as molecular probes. Factors such as solvent polarity, pH, and the presence of metal ions can significantly influence the emission intensity (quantum yield) and wavelength. For example, coordination to metal centers can either quench or enhance the fluorescence depending on the nature of the metal and the resulting complex. This property is exploited in the design of fluorescent chemosensors. The photophysical behavior is governed by the interplay between locally excited (LE) states and intramolecular charge transfer (ICT) states, where the amino groups act as electron donors and the naphthalene ring as the acceptor.
X-ray Crystallography for Solid-State Structure Determination
In the crystal structure of metal complexes incorporating this ligand, the this compound moiety typically acts as a bidentate ligand, coordinating to the metal center through its two nitrogen atoms. The geometry of the resulting chelate ring and the coordination geometry around the metal are key parameters obtained from SC-XRD. For instance, in a complex with a transition metal, the analysis can reveal whether the coordination is tetrahedral, square planar, or octahedral. Furthermore, the crystal packing is elucidated, showing intermolecular interactions such as hydrogen bonding or π-π stacking, which govern the macroscopic properties of the material.
Powder X-ray diffraction (PXRD) is a complementary technique used to assess the crystallinity and phase purity of bulk samples of this compound and its derivatives. While SC-XRD analyzes a single, perfect crystal, PXRD provides information from a polycrystalline powder. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase.
This method is crucial for confirming that a synthesized bulk material corresponds to the structure determined by single-crystal analysis. By comparing the experimental PXRD pattern with one simulated from SC-XRD data, the phase purity of the sample can be verified. PXRD is also used to identify different polymorphs (different crystal structures of the same compound), which may exhibit distinct physical properties. It is an essential tool for quality control in materials synthesis and for studying phase transitions under different conditions.
Thermogravimetric Analysis (TGA) for Thermal Behavior Studies
In a typical TGA experiment, a sample of the compound is heated at a constant rate, and its weight is continuously monitored. The resulting data is plotted as a thermogram, which shows the percentage of weight loss against temperature. The decomposition temperature, the temperature at which significant weight loss begins, is a key indicator of the compound's thermal stability. For organic molecules like this compound, the decomposition process in an inert atmosphere typically involves the breaking of chemical bonds and the volatilization of the resulting fragments.
Studies on similar aromatic diamine derivatives, such as 1,5-bis[n-(1-naphthyl)-n-phenyl] naphthalene diamine (NPN), have demonstrated good thermal stability. researchgate.net It is anticipated that this compound would also exhibit high thermal stability due to the rigid naphthalene core. The thermal decomposition of such compounds is expected to be a multi-step process. nih.gov The initial, slight weight loss at lower temperatures can often be attributed to the evaporation of residual moisture. nih.gov The primary decomposition phase at higher temperatures would involve the cleavage of the methyl groups and the degradation of the naphthalene ring structure.
To illustrate the type of data obtained from a TGA experiment, a hypothetical thermogravimetric analysis of this compound is presented in the table below. This data is for illustrative purposes only and does not represent experimentally verified results for this specific compound.
| Temperature Range (°C) | Weight Loss (%) | Decomposition Stage | Associated Processes |
|---|---|---|---|
| 25-150 | ~0.5% | Initial | Loss of adsorbed moisture |
| 150-350 | ~15% | First | Loss of methyl groups |
| 350-550 | ~60% | Second | Decomposition of the naphthalene ring |
| >550 | ~24.5% | Residue | Charred residue |
The analysis of the gaseous products evolved during decomposition, often performed by coupling the TGA instrument with a mass spectrometer (TGA-MS) or an infrared spectrometer (TGA-IR), would provide further details about the decomposition mechanism.
Computational and Theoretical Investigations of Naphthalenediamine Systems
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. Its extension, Time-Dependent DFT (TD-DFT), is particularly effective for modeling excited states and predicting spectroscopic properties. Research on a series of donor-acceptor-donor (A–D–A) chromophores based on a central naphthalene-1,5-diamine core (referred to as ND1–ND9) illustrates the application of these methods. nih.govrsc.orgresearchgate.net
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For the naphthalene-1,5-diamine derivatives, quantum chemical calculations were performed using the MPW1PW91/6-311G(d,p) functional to optimize their geometries. rsc.orgresearchgate.net These calculations confirm the fundamental structure and provide the geometric parameters (bond lengths, bond angles) necessary for subsequent electronic property evaluations. The optimized structure serves as the foundation for understanding how the molecule's shape influences its electronic behavior.
TD-DFT is widely used to predict the electronic absorption spectra (UV-Vis) of molecules by calculating the energies of electronic transitions from the ground state to various excited states. For the series of naphthalene-1,5-diamine derivatives, TD-DFT calculations predicted absorption spectra in the UV region, with calculated maximum absorption wavelengths (λmax) ranging from 397.169 nm to 408.822 nm. rsc.orgresearchgate.net These theoretical predictions showed good agreement with experimental data obtained via UV-Vis spectroscopy, validating the computational approach. rsc.orgresearchgate.net
Similarly, DFT calculations can predict vibrational spectra (like FT-IR), which correspond to the stretching and bending of molecular bonds. A comparative analysis between the experimental and DFT-calculated vibrational frequencies for the ND1-ND9 series demonstrated a strong correlation, further confirming the accuracy of the computational models in representing the molecular structure and bonding. rsc.orgresearchgate.net
DFT and TD-DFT are invaluable for assessing the potential of organic molecules in photovoltaic devices, such as perovskite solar cells (PSCs). nih.gov Naphthalenediamine-based chromophores are studied for their potential as Hole Transport Materials (HTMs). rsc.org Key photovoltaic parameters that can be calculated include open-circuit voltage (Voc), exciton (B1674681) binding energy (Eb), and reorganization energies.
For the ND1–ND9 series, all synthesized chromophores exhibited low exciton binding energies (0.670–0.785 eV), which suggests high rates of exciton dissociation and efficient charge separation. rsc.orgresearchgate.net A comparative study with the standard HTM, Spiro-OMeTAD, indicated that these newly synthesized naphthalene-1,5-diamine derivatives could be considered effective HTMs. rsc.orgresearchgate.net The tunable nature of the naphthalenediamine structure allows for the optimization of electronic properties, which can lead to enhanced charge transport and higher power conversion efficiencies in photovoltaic devices. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals are critical in determining a molecule's electronic and optical properties, including its reactivity and ability to conduct charge.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that influences a molecule's electronic transitions and stability. A smaller energy gap generally corresponds to easier electronic excitation and absorption of longer wavelength light.
For the studied series of naphthalene-1,5-diamine derivatives (ND1–ND9), DFT calculations placed the HOMO-LUMO energy gaps in the range of 3.804–3.900 eV. rsc.orgresearchgate.net Analysis of the orbital distributions, often visualized through Density of States (DOS) maps, revealed that the HOMO electron density was primarily located on the central naphthalene-1,5-diamine donor core. In contrast, the LUMO density was concentrated on the terminal acceptor groups. rsc.orgresearchgate.net This spatial separation of the frontier orbitals is a key indicator of charge transfer characteristics.
| Compound | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (eV) | λmax (nm) |
|---|---|---|---|---|
| ND1 | -5.839 | -1.939 | 3.900 | 408.822 |
| ND2 | -5.875 | -1.991 | 3.884 | 406.914 |
| ND3 | -5.917 | -2.036 | 3.881 | 402.722 |
| ND4 | -5.753 | -1.897 | 3.856 | 399.524 |
| ND5 | -5.787 | -1.907 | 3.880 | 404.792 |
| ND6 | -5.732 | -1.879 | 3.853 | 397.169 |
| ND7 | -5.698 | -1.894 | 3.804 | 401.523 |
| ND8 | -5.761 | -1.899 | 3.862 | 403.621 |
| ND9 | -5.759 | -1.921 | 3.838 | 400.912 |
Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. This phenomenon is fundamental to the operation of many organic electronic materials.
In the naphthalene-1,5-diamine derivatives (ND1-ND9), the FMO analysis clearly indicates a donor-acceptor structure that facilitates ICT. rsc.orgresearchgate.net The localization of the HOMO on the diamine core and the LUMO on the peripheral groups confirms that upon electronic transition (HOMO to LUMO), electron density moves from the central donor unit to the terminal acceptors. rsc.orgresearchgate.net This efficient ICT is a desirable characteristic for materials used in solar cells and other optoelectronic applications. Further analysis using Transition Density Matrix (TDM) maps can visualize and confirm the charge transfer direction and magnitude during electronic excitation. rsc.orgresearchgate.net
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that analyzes the topology of the electron density to define chemical concepts such as atoms and bonds. wikipedia.org This approach partitions a molecule into atomic basins, allowing for the quantitative characterization of atomic and bond properties based on the electron density (ρ(r)) and its Laplacian (∇²ρ(r)). amercrystalassn.orgwiley-vch.de
In the context of N1,N5-Dimethyl-1,5-naphthalenediamine, QTAIM analysis would be employed to characterize the nature of its covalent bonds and any potential non-covalent interactions. The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs reveal the nature of the chemical bond.
Covalent Bonding:
C-C bonds within the naphthalene (B1677914) ring are expected to exhibit BCPs with significant electron density (ρ(r)) and a large, negative Laplacian value (∇²ρ(r) < 0). This indicates a shared-shell interaction, characteristic of covalent bonds where electron density is concentrated in the internuclear region.
C-N bonds connecting the dimethylamino groups to the naphthalene ring would also show covalent character. However, the difference in electronegativity between carbon and nitrogen would result in a slight polarization of the electron density towards the nitrogen atom.
N-C bonds of the methyl groups and C-H bonds would similarly be characterized as covalent, with their specific properties at the BCP reflecting their unique electronic environments.
Intermolecular Interactions: QTAIM is particularly useful for identifying and characterizing weaker intermolecular interactions, such as hydrogen bonds. For instance, in related naphthalenediamine derivatives, studies have identified weak intramolecular hydrogen bonds. nih.gov For this compound, analysis could probe for potential C-H···N or C-H···π interactions, which would be indicated by the presence of a bond path and a BCP between the participating atoms. These interactions would be characterized by low electron density and small, positive Laplacian values (∇²ρ(r) > 0), signifying closed-shell interactions typical of non-covalent bonds.
An illustrative table of expected QTAIM parameters for the primary bonds in this compound is presented below.
| Bond Type | Expected Electron Density (ρ(r)) (a.u.) | Expected Laplacian (∇²ρ(r)) (a.u.) | Bond Character |
| C=C (aromatic) | ~0.30 - 0.34 | < 0 | Covalent (shared-shell) |
| C-N (amine) | ~0.25 - 0.28 | < 0 | Polar Covalent |
| N-C (methyl) | ~0.24 - 0.27 | < 0 | Polar Covalent |
| C-H (aromatic) | ~0.26 - 0.29 | < 0 | Covalent |
| C-H (methyl) | ~0.27 - 0.30 | < 0 | Covalent |
Note: The values presented are hypothetical and based on typical ranges for similar organic molecules.
Natural Bond Orbital (NBO) Analysis for Electronic Delocalization
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into localized, intuitive chemical concepts like bonds and lone pairs. wikipedia.org This method is exceptionally effective for quantifying electronic delocalization and hyperconjugative interactions by examining donor-acceptor orbital interactions. wisc.edu
For this compound, NBO analysis would focus on the interaction between the nitrogen lone pairs and the π-system of the naphthalene ring. The key findings are derived from the second-order perturbation theory analysis of the Fock matrix, which estimates the stabilization energy (E(2)) associated with each donor-acceptor interaction.
The table below illustrates the principal delocalization interactions anticipated for this compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (N1) | π* (C-C)ring | High | π-conjugation |
| LP (N5) | π* (C-C)ring | High | π-conjugation |
| σ (C-H)methyl | σ* (N-C) | Moderate | Hyperconjugation |
| σ (C-C)ring | σ* (C-C)ring | Low | Hyperconjugation |
Note: E(2) values are qualitative descriptors based on theoretical principles for analogous systems.
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. nih.gov The MESP map is plotted on the molecule's electron density surface, with colors indicating different potential values: red typically represents regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates positive potential (electron-poor, attractive to nucleophiles), and green represents neutral potential. nih.govnih.gov
For this compound, the MESP map is expected to show the most negative potential (deep red) localized around the two nitrogen atoms. This is due to the high electronegativity of nitrogen and the presence of its lone pair electrons. These nitrogen centers would therefore be the primary sites for protonation and electrophilic attack.
The surface of the naphthalene π-system would also exhibit a negative potential, though less intense than that of the nitrogen atoms, making the aromatic ring susceptible to attack by strong electrophiles. Conversely, the hydrogen atoms of the methyl and aromatic groups would show regions of positive potential (blue), identifying them as potential sites for nucleophilic interaction.
Theoretical Insights into Acid-Base Properties and Basicity (e.g., Gas Phase Basicity of related compounds)
The basicity of a molecule can be quantified by its proton affinity (PA) and gas-phase basicity (GB). These values can be determined computationally and provide insight into the intrinsic acid-base properties of a molecule, free from solvent effects.
The basicity of this compound is primarily attributed to the lone pairs on the two nitrogen atoms. Compared to the parent compound, 1,5-naphthalenediamine (B122787), the N-dimethylated derivative is expected to be significantly more basic. This is due to the inductive electron-donating effect of the two methyl groups on each nitrogen atom. These alkyl groups increase the electron density on the nitrogen, making its lone pair more available for donation to a proton.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. This compound possesses conformational flexibility primarily due to the rotation around the C(ring)-N bonds and the N-C(methyl) bonds. The orientation of the two dimethylamino groups relative to the plane of the naphthalene ring is of particular interest. Steric hindrance between the methyl groups and the peri-hydrogens of the naphthalene ring can influence the preferred conformation, potentially causing the dimethylamino groups to twist out of the plane. This twisting would affect the degree of delocalization between the nitrogen lone pairs and the aromatic π-system.
Molecular Dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of this compound over time. nih.govmdpi.com By simulating the motion of atoms and molecules, MD can reveal how the conformations of the dimethylamino groups fluctuate under specific conditions (e.g., in a solvent or at a certain temperature). These simulations can also elucidate how the molecule interacts with its environment, including solvent molecules or other solutes, providing insights into intermolecular forces and dynamic processes that govern its macroscopic properties. mdpi.com
Coordination Chemistry of Naphthalenediamine Based Ligands
Design Principles for Naphthalenediamine-Derived Ligands
The design of ligands derived from naphthalenediamine is guided by several key principles aimed at controlling the structure and properties of the final metal complexes. The naphthalene (B1677914) core provides a rigid and sterically defined scaffold, which is less flexible than aliphatic diamine linkers. This rigidity helps in the formation of predictable and stable coordination architectures.
Key design strategies include:
N-Alkylation: Introducing alkyl groups, such as methyl groups in N1,N5-Dimethyl-1,5-naphthalenediamine, modifies the steric and electronic properties of the donor nitrogen atoms. These modifications can influence the ligand's bite angle, coordination strength, and the stability of the resulting metal complexes.
Schiff Base Condensation: The primary amine groups of 1,5-naphthalenediamine (B122787) are readily condensed with aldehydes or ketones to form Schiff base ligands. This is a powerful design tool as it allows for the introduction of additional donor atoms (e.g., phenolic oxygen) and the extension of the ligand's π-system. The choice of the carbonyl precursor can systematically tune the ligand's denticity, geometry, and electronic properties.
Functional Group Extension: Attaching functional groups to the amine nitrogens that can act as divergent linkers is a primary strategy for building coordination polymers. For example, adding pyridyl groups creates ligands capable of bridging multiple metal centers to form extended one-, two-, or three-dimensional networks. The rigid naphthalene unit acts as a well-defined spacer between these coordinating termini.
These design principles allow for the creation of a wide range of ligands, from simple bidentate chelators to complex polytopic linkers for constructing advanced supramolecular structures.
Synthesis and Characterization of Metal Complexes and Coordination Polymers
The synthesis of metal complexes using naphthalenediamine-based ligands typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.
While this compound is a potential bidentate chelating ligand, detailed reports on its specific transition metal complexes are not extensively covered in the surveyed literature. However, its structure, featuring two secondary amine donors held in a rigid framework by the naphthalene spacer, makes it a candidate for forming stable chelate rings with various transition metal ions. The coordination behavior can be inferred from related N-alkylated diamines. The fully alkylated analogue, N1,N1,N5,N5-Tetramethylnaphthalene-1,5-diamine, is a known compound that can act as a bidentate "pincer" type ligand, utilizing its two tertiary amine groups to coordinate to a single metal center. nih.gov The synthesis of such complexes would typically involve mixing the ligand and a metal salt (e.g., chloride, nitrate, or acetate) in a solvent like ethanol (B145695) or methanol, followed by isolation of the product upon precipitation or solvent removal.
Schiff base ligands derived from 1,5-naphthalenediamine are synthesized through the condensation reaction with various aldehydes and ketones. sapub.org A common approach involves refluxing the diamine with two equivalents of an aldehyde, often with an acid catalyst, in a solvent like ethanol. mdpi.comnih.gov For instance, reacting 1,5-diaminonaphthalene with 2-hydroxy-1-naphthaldehyde (B42665) would yield a tetradentate N₂O₂ ligand capable of forming stable complexes with a variety of transition metals. sphinxsai.comresearchgate.net
The general synthesis for a metal complex of a Schiff base derived from 1,5-diaminonaphthalene and a hydroxy-aldehyde (R-CHO) can be represented as:
Ligand Synthesis: C₁₀H₆(NH₂)₂ + 2 R-CHO → C₁₀H₆(N=CH-R)₂ + 2 H₂O
Complexation: C₁₀H₆(N=CH-R)₂ + M(OAc)₂ → [M(C₁₀H₆(N=C-R)₂)] + 2 HOAc
These complexes are often colored, crystalline solids, and their characterization confirms the coordination of the metal ion through the imine nitrogen and other donor atoms present in the ligand. sphinxsai.comresearchgate.netjcsp.org.pk Studies on analogous systems using 1,8-diaminonaphthalene (B57835) have shown the formation of mononuclear complexes with metals like Mn(II), Fe(III), Cr(III), Cu(II), and Ni(II), often exhibiting square-planar or tetrahedral geometries. researchgate.netjcsp.org.pk
Table 1: Representative Schiff Base Metal Complexes Derived from Diaminonaphthalenes (by Analogy)
| Metal Ion | Aldehyde Precursor | Proposed Geometry | Reference |
| Mn(II) | 2-Hydroxy-1-naphthaldehyde | Square Pyramidal | researchgate.net |
| Fe(III) | 2-Hydroxy-1-naphthaldehyde | Square Pyramidal | researchgate.net |
| Cr(III) | 2-Hydroxy-1-naphthaldehyde | Tetrahedral | researchgate.net |
| Co(II) | Salicylaldehyde | Square-Planar | jcsp.org.pk |
| Ni(II) | Salicylaldehyde | Square-Planar | jcsp.org.pk |
| Cu(II) | Salicylaldehyde | Tetrahedral | jcsp.org.pk |
Derivatization of 1,5-naphthalenediamine is a key strategy for creating ligands that can self-assemble with metal ions into coordination polymers. By attaching coordinating groups that point in divergent directions, the naphthalenediamine core can act as a rigid linker. For example, N,O-donor Schiff base ligands derived from naphthalenes have been used to construct coordination polymers with various metal ions. mdpi.com
One-dimensional (1D) and two-dimensional (2D) architectures have been successfully synthesized using these principles. For instance, a naphthalene-based N,N,O-Schiff base ligand has been used with Cu(II) ions and dicyanamide (B8802431) as a co-ligand to form a 1D end-to-end bridged coordination polymer. mdpi.com In this structure, the Schiff base acts as a chelating "blocking" ligand, while the dicyanamide bridges the copper centers to form the infinite chain. The construction of such polymers is influenced by factors like the choice of metal ion, the specific organic ligand, solvent, pH, and temperature. mdpi.com
Spectroscopic Characterization of Metal Complexes
Spectroscopic techniques are fundamental tools for confirming the formation of metal complexes and elucidating their structures. Infrared (IR) and electronic (UV-Vis) spectroscopy are particularly informative.
Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for verifying the coordination of a ligand to a metal center. For Schiff base complexes, the most diagnostic feature is the stretching vibration of the azomethine group (ν(C=N)). samipubco.com
ν(C=N) Shift: In the free Schiff base ligand, the ν(C=N) band typically appears in the region of 1620-1645 cm⁻¹. Upon coordination to a metal ion through the imine nitrogen, this band often shifts to a lower or higher frequency, indicating a change in the electron density and bond order of the C=N bond. sphinxsai.comjcsp.org.pksamipubco.com A shift to a lower wavenumber is commonly observed and is a strong indicator of successful complexation. samipubco.com
ν(O-H) Disappearance: For Schiff bases derived from hydroxy-aldehydes, the broad ν(O-H) band of the phenolic group present in the free ligand disappears in the spectra of the complexes, signifying deprotonation and coordination of the oxygen atom to the metal. sphinxsai.comjcsp.org.pk
New M-L Bands: The formation of coordinate bonds is directly confirmed by the appearance of new, weaker bands in the far-infrared region (typically below 600 cm⁻¹). These bands are assigned to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) stretching vibrations. samipubco.comimpactfactor.org
Table 2: Typical IR Spectral Data for Schiff Base Complexation (cm⁻¹)
| Vibration Mode | Free Ligand | Metal Complex | Significance | Reference |
| ν(O-H) | ~3400 (broad) | Absent | Deprotonation and coordination of phenolic oxygen | sphinxsai.comjcsp.org.pk |
| ν(C=N) | 1624 - 1641 | 1600 - 1639 (shifted) | Coordination of azomethine nitrogen | sphinxsai.comjcsp.org.pksamipubco.com |
| ν(M-N) | Absent | 428 - 495 | Direct evidence of metal-nitrogen bond | samipubco.comimpactfactor.org |
| ν(M-O) | Absent | ~500 - 600 | Direct evidence of metal-oxygen bond | sphinxsai.com |
Electronic (UV-Vis) Spectroscopy: Electronic absorption spectroscopy provides valuable information about the electronic structure and geometry of the metal complexes.
Intra-ligand Transitions: The spectra of both the free ligands and their complexes show intense absorption bands in the UV region. These are typically assigned to π→π* and n→π* electronic transitions within the aromatic and azomethine moieties of the ligand. jcsp.org.pkimpactfactor.orgresearchgate.net These bands may experience a hypsochromic (blue) or bathochromic (red) shift upon complexation. jcsp.org.pk
Charge Transfer (CT) Bands: Upon complexation, new, often intense, bands may appear in the visible or near-UV region. These are assigned to ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer transitions. researchgate.netresearchgate.net The energy of these bands provides insight into the electronic interaction between the metal and the ligand.
d-d Transitions: For complexes of transition metals with unfilled d-orbitals, weak absorption bands can be observed in the visible region. These bands correspond to transitions of electrons between the split d-orbitals of the metal ion (d-d transitions). The number and energy of these bands are highly dependent on the coordination geometry (e.g., octahedral, tetrahedral, square planar) of the metal center, making electronic spectroscopy a powerful tool for assigning complex geometry. researchgate.netimpactfactor.org For example, a square-planar Co(II) complex would show different d-d bands than a tetrahedral one. jcsp.org.pk
Table 3: General Assignments of Electronic Spectral Bands for Transition Metal Complexes
| Wavelength Region | Assignment | Type |
| 250-350 nm | π → π | Intra-ligand |
| 350-450 nm | n → π | Intra-ligand |
| 300-600 nm | LMCT / MLCT | Charge Transfer |
| 500-800 nm | d-d transitions | Metal-centered |
NMR and ESR Spectroscopy for Complex Structure Elucidation
Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR) spectroscopy are powerful tools for determining the structure and electronic environment of metal complexes in solution and the solid state.
For diamagnetic complexes involving ligands such as this compound, ¹H and ¹³C NMR spectroscopy provide critical information. The chemical shifts of the protons and carbons on the naphthalenediamine ligand upon coordination to a metal center can reveal the binding sites and the effect of coordination on the electronic structure of the ligand. For instance, a downfield shift in the signals of the methyl protons and adjacent aromatic protons would be indicative of the donation of electron density from the nitrogen atoms to the metal center. Two-dimensional NMR techniques, such as COSY and HMQC, can be employed to assign all proton and carbon signals unambiguously and to understand the connectivity within the complex.
In the case of paramagnetic metal complexes, where the metal ion has unpaired electrons, NMR spectra exhibit significantly broadened and shifted signals. While this can complicate spectral interpretation, the paramagnetic shifts themselves provide valuable information about the electronic structure and magnetic properties of the complex. The magnitude and direction of these shifts are sensitive to the metal-ligand distance and the distribution of spin density.
ESR spectroscopy is specifically used to study paramagnetic species. For complexes of this compound with paramagnetic metal ions (e.g., Cu(II), Mn(II)), ESR can provide detailed insights into the coordination geometry and the nature of the metal-ligand bond. The g-values and hyperfine coupling constants obtained from an ESR spectrum are characteristic of the electronic environment of the unpaired electron. For example, the hyperfine splitting patterns can confirm the coordination of the nitrogen atoms from the naphthalenediamine ligand to the metal center and provide information on the degree of covalency in the metal-nitrogen bond.
| Spectroscopic Technique | Information Gained on this compound Complexes |
| ¹H NMR | - Confirmation of ligand coordination through chemical shift changes of methyl and aromatic protons.- Elucidation of solution-state geometry and symmetry. |
| ¹³C NMR | - Identification of carbon atoms involved in or affected by coordination.- Information on the electronic redistribution within the ligand upon complexation. |
| 2D NMR (COSY, HMQC) | - Unambiguous assignment of proton and carbon signals.- Confirmation of molecular structure and connectivity. |
| ESR Spectroscopy | - Characterization of the electronic structure of paramagnetic complexes.- Determination of g-values and hyperfine coupling constants.- Insight into the coordination environment and metal-ligand bond covalency. |
Crystal Engineering and Supramolecular Assembly in Coordination Chemistry
Crystal engineering focuses on the rational design and synthesis of crystalline solids with desired structures and properties. The geometry and electronic properties of ligands like this compound play a crucial role in directing the assembly of coordination polymers and supramolecular architectures.
Role of Naphthalenediamine Ligands in Directing Crystal Packing
The rigid, planar naphthalene backbone of this compound provides a well-defined structural motif that can be exploited in crystal engineering. The spatial arrangement of the dimethylamino groups dictates the possible coordination vectors, influencing the dimensionality and topology of the resulting coordination network. Depending on the coordination preferences of the metal ion and the presence of co-ligands or counter-ions, this ligand can promote the formation of one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) frameworks. The steric bulk of the methyl groups can also play a significant role, preventing overly dense packing and potentially creating channels or cavities within the crystal lattice.
Intermolecular Interactions in Coordination Compounds (e.g., Hydrogen Bonds, π-π Stacking)
While the N-methylation of 1,5-naphthalenediamine precludes the formation of classical N-H···X hydrogen bonds that are often dominant in the crystal packing of primary or secondary amine complexes, other non-covalent interactions become critical in governing the supramolecular assembly. The electron-rich naphthalene rings are highly susceptible to π-π stacking interactions. These interactions, where the aromatic rings of adjacent ligands stack in a parallel or offset fashion, are a key driving force in the organization of the crystal structure. The distances between the interacting rings, typically in the range of 3.3 to 3.8 Å, are indicative of the strength of these interactions.
| Intermolecular Interaction | Role in Crystal Packing of this compound Complexes |
| π-π Stacking | - Primary driving force for the association of aromatic backbones.- Influences the packing efficiency and dimensionality of the supramolecular structure. |
| C-H···π Interactions | - Weaker interactions that contribute to the overall stability of the crystal lattice.- Help to direct the relative orientation of molecules. |
| Van der Waals Forces | - General attractive forces that contribute to the cohesion of the crystal. |
Electrochemical Behavior and Redox Properties of Metal Complexes
The electrochemical properties of metal complexes are of fundamental interest for applications in catalysis, sensing, and molecular electronics. Cyclic voltammetry is a common technique used to investigate the redox behavior of these compounds.
Metal complexes of this compound can exhibit redox processes centered on either the metal ion or the ligand, or a combination of both. The naphthalenediamine ligand itself can be redox-active, capable of undergoing oxidation. The presence of electron-donating dimethylamino groups can lower the oxidation potential of the naphthalene ring system compared to the unsubstituted parent ligand.
When coordinated to a redox-active metal ion (e.g., Fe, Cu, Co), the resulting complex will display a more complex electrochemical profile. The potential at which the metal-centered redox event occurs can be significantly influenced by the coordination environment provided by the this compound ligand. The strong σ-donating character of the amine nitrogen atoms can stabilize higher oxidation states of the metal, shifting the redox potential to more negative values. Conversely, any π-accepting character of the ligand system could stabilize lower oxidation states.
The reversibility of the redox processes is also a key parameter. A reversible wave in a cyclic voltammogram indicates that the complex is stable in both its oxidized and reduced forms on the timescale of the experiment. Irreversible processes suggest that the change in oxidation state is accompanied by a chemical reaction, such as a change in coordination geometry or ligand dissociation. The study of the electrochemical behavior of these complexes is crucial for understanding their electronic structure and for designing new materials with tailored redox properties.
| Redox Process | Description |
| Ligand-centered Oxidation | The naphthalenediamine backbone undergoes oxidation, influenced by the electron-donating methylamino groups. |
| Metal-centered Redox | The coordinated metal ion changes its oxidation state (e.g., M(II)/M(III)). The potential is modulated by the ligand's electronic properties. |
| Reversible Process | The complex is stable upon both oxidation and reduction, indicating potential for use in electron transfer applications. |
| Irreversible Process | The change in oxidation state leads to a chemical transformation of the complex. |
Advanced Applications in Materials Science and Chemical Sensing
Photophysical Applications and Fluorescent Probes
The inherent fluorescence of the naphthalene (B1677914) core, which can be modulated by the introduction of electron-donating amino groups, makes N1,N5-Dimethyl-1,5-naphthalenediamine a candidate for the development of fluorescent sensors.
Design and Mechanism of Fluorescent Chemosensors for Ion Detection (e.g., Bi3+, Al3+)
A thorough review of current scientific literature reveals a lack of specific studies on fluorescent chemosensors for the detection of Bismuth (III) (Bi³⁺) or Aluminum (III) (Al³⁺) ions that are explicitly based on the this compound scaffold. While derivatives of the parent compound, 1,5-diaminonaphthalene, have been investigated for their ion-sensing capabilities, dedicated research on the N1,N5-dimethylated analogue for these specific applications has not been identified. The design of such sensors would typically involve the coordination of the target metal ion with the nitrogen atoms of the diamine, leading to a change in the photophysical properties of the molecule, such as fluorescence enhancement or quenching.
Nitric Oxide (NO) Sensing via Copper(II) Complexes
The detection of nitric oxide (NO) is of significant biological importance, and fluorescent probes based on transition metal complexes are a common strategy for this purpose. The general mechanism involves the reduction of a paramagnetic metal center, such as Copper(II), by nitric oxide to a diamagnetic state, which in turn can "turn on" the fluorescence of a coordinated ligand. nih.govrsc.orgacs.org However, a specific investigation into copper(II) complexes of this compound for the sensing of nitric oxide has not been reported in the available literature. Research in this area has predominantly focused on other ligands that form stable complexes with copper(II) and exhibit a distinct fluorescence response upon interaction with NO. nih.govrsc.orgacs.org
Engineering of Fluorophores with Tunable Photophysical Profiles
Optoelectronic Device Applications
The electronic properties of this compound, particularly its potential for charge transport, make it a compound of interest for applications in optoelectronic devices.
Utilization as Hole Transport Materials (HTMs) in Photovoltaic Cells (e.g., Perovskite Solar Cells)
Hole Transport Materials (HTMs) are a critical component in the architecture of perovskite solar cells, facilitating the efficient extraction and transport of holes from the perovskite layer to the electrode. mdpi.commdpi.com Ideal HTMs should possess high hole mobility and appropriate energy levels that align with the valence band of the perovskite. While there is extensive research into various organic molecules as HTMs, there is currently no published research specifically demonstrating the use of this compound as an HTM in perovskite solar cells. The aforementioned study on the related compound NPN suggested that it could be a good hole transporting material due to its HOMO energy level of -5.74 eV. researchgate.net This indicates that the broader class of 1,5-naphthalenediamine (B122787) derivatives may have potential in this application, though specific data for the N1,N5-dimethyl variant is absent.
Potential in Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes (OLEDs) rely on organic compounds that can efficiently transport charge and emit light. The role of a material in an OLED can be as an emitter, a charge transporter, or a host material. The investigation into 1,5-bis[n-(1-naphthyl)-n-phenyl] naphthalene diamine (NPN) demonstrated its potential as a blue electroluminescent material, with its film emitting intense blue fluorescence. researchgate.net This suggests that the 1,5-naphthalenediamine core is a viable platform for designing materials for OLEDs. However, the specific application or investigation of this compound in OLEDs has not been reported in the scientific literature. Further research would be required to determine its electroluminescent properties and suitability for use in OLED devices.
Advanced Materials Development
The development of advanced materials leverages the specific properties of naphthalenediamine derivatives, such as their electron-donating nature and ability to polymerize, to create materials with enhanced functionalities.
Chemical doping is a critical method for modifying the electronic properties of graphene, a material with intrinsically no bandgap, to make it suitable for nanoelectronic devices. researchgate.net The introduction of nitrogen atoms into the graphene lattice, known as N-doping, is a common strategy. rsc.org While specific studies on the use of this compound for this purpose are not widely available, the broader class of nitrogen-containing organic compounds is of significant interest for non-covalent surface functionalization. This approach modifies graphene's properties without disrupting its carbon lattice. For instance, light-switchable molecules tethered to graphene's surface have been shown to modulate its doping levels. nih.gov The electron-donating amino groups on naphthalenediamine derivatives suggest their potential to act as n-type dopants, which enrich the graphene sheet with electrons. This is a general strategy for tuning the electronic and chemical characteristics of graphene. researchgate.net
Polymeric coatings offer a robust barrier against corrosive agents. Electropolymerization, a process where a polymer film is deposited onto a conductive surface by applying an electric potential, is an effective method for creating protective coatings. Studies have demonstrated that the parent compound, 1,5-diaminonaphthalene, can be electropolymerized to form a poly(1,5-diaminonaphthalene) film. researchgate.net As the polymerization progresses, the film's morphology evolves from granular to a more compact structure, which enhances its ability to store electrochemical charge, a property attributed to the redox activity of its amine and imino groups. researchgate.net
Derivatives of 1,5-diaminonaphthalene have shown significant promise as corrosion inhibitors. A study on N1, N1, N5, N5-tetrakis((1H-pyrazol-1-yl) methyl)naphthalene-1,5-diamine (NPD) demonstrated its excellent performance in protecting mild steel in a 1 M HCl solution. researchgate.net The inhibitive action was evaluated using various electrochemical techniques, which confirmed its effectiveness. researchgate.net The adsorption of this inhibitor on the mild steel surface was found to follow the Langmuir isotherm model. researchgate.net
| Parameter | Method | Inhibitor Concentration | Result | Reference |
|---|---|---|---|---|
| Inhibition Performance | Weight Loss, Tafel Polarization, EIS | Varied | Excellent performance | researchgate.net |
| Temperature Effect Study | Electrochemical Techniques | Varied | Studied between 313 K and 343 K | researchgate.net |
| Adsorption Model | - | Varied | Follows Langmuir isotherm | researchgate.net |
The naphthalene core functionalized with electron-donating amino groups is inherently redox-active. The electrochemical behavior of the parent compound, 1,5-diaminonaphthalene (1,5DAN), has been studied using cyclic voltammetry. researchgate.net These studies show that the compound undergoes electrochemical oxidation. researchgate.net The redox properties can be finely tuned by substitution on the naphthalene core. For example, in core-substituted naphthalene diimides (NDIs), which are related structures, the introduction of amine substituents significantly affects the reduction potentials. bham.ac.uk These amine-substituted NDIs typically show two one-electron reductions. bham.ac.uk The oxidation and reduction processes in these systems are often reversible, which is a crucial characteristic for applications in organic electronics and energy storage. semanticscholar.org The electron-donating groups attached to the naphthalene core help to stabilize the positive charge that forms during oxidation. researchgate.net
| Compound Class | Redox Process | Typical Potential (vs. reference) | Reference |
|---|---|---|---|
| Amine-Substituted NDI | First Reduction | ~ -1.04 V to -1.06 V | bham.ac.uk |
| Second Reduction | ~ -1.48 V | bham.ac.uk |
Supramolecular Architectures and Molecular Recognition
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The planar and aromatic nature of the naphthalene ring makes it an excellent building block for creating ordered, self-assembled structures.
Host-guest chemistry involves the formation of complexes where a "host" molecule encloses a "guest" molecule. Cyclodextrins (CDs), which have a hydrophobic inner cavity, are common hosts for aromatic guest molecules like naphthalene and its derivatives. thno.org Studies on naphthalene have shown that it can form inclusion complexes with β- and γ-cyclodextrin. researchgate.net At higher concentrations, 2:2 host:guest complexes can form, leading to observable excimer fluorescence. researchgate.net The formation constants for these complexes can be influenced by the ionic strength of the solution. researchgate.net While specific studies on this compound are scarce, research on related 1,4-naphthoquinones demonstrates that these molecules can act as guests, forming both 1:1 and, in some cases, 2:1 host:guest complexes with cyclodextrins. nih.gov The ability to form such complexes is crucial for applications in drug delivery, as it can enhance the solubility and stability of guest molecules. thno.org
| Stoichiometry (Host:Guest) | Condition | Formation Constant (K) | Reference |
|---|---|---|---|
| 1:1 | No Salt | 377 ± 35 M⁻¹ | researchgate.net |
| 1:1 | 1 M NaCl | 657 ± 60 M⁻¹ | researchgate.net |
| 2:2 | No Salt | (1.0 ± 0.2) x 10⁴ M⁻¹ | researchgate.net |
| 2:2 | 1 M NaCl | (4.0 ± 0.5) x 10⁴ M⁻¹ | researchgate.net |
The spontaneous organization of molecules into ordered structures through non-covalent interactions is known as self-assembly. This process is fundamental to creating complex nanostructures in materials science. nih.gov Naphthalene derivatives are widely used as building blocks for self-assembling systems. For example, tetra-alkylamino core-substituted naphthalene diimides can self-assemble into a variety of morphologies, including nanorods, belts, and twisted ribbons, driven by π-π stacking of the naphthalene cores and hydrophobic interactions of the alkyl chains. nih.gov Similarly, isomeric naphthalene-appended glucono derivatives have been shown to self-assemble into nanofibers and nanotwists. rsc.org The thermodynamics of self-assembly for covalently linked oligomeric naphthalenediimides into helical nanotubes have been investigated, revealing an isodesmic polymerization mechanism. nih.gov These studies highlight the potential of the naphthalene scaffold, as found in this compound, to be a key component in the rational design of functional nanostructures. nih.gov
Catalytic Applications
The exploration of this compound in the field of catalysis is an area that appears to be in its nascent stages, with limited published research directly detailing its use. The inherent electronic and structural properties of the naphthalenediamine core, coupled with the presence of N-methyl substituents, suggest potential for this compound to act as a ligand in coordination chemistry, which is a fundamental aspect of catalysis. However, extensive investigations into realizing this potential have not been widely reported.
Naphthalenediamine isomers, more broadly, have been investigated as foundational structures for the synthesis of ligands for catalytic applications. The rigid naphthalene backbone and the strategically positioned amino groups provide a robust framework for creating bidentate or polydentate ligands. These ligands can coordinate with various metal centers to form catalytically active complexes.
While direct studies on this compound are not prevalent, the principles of ligand design and coordination chemistry suggest that this compound could serve as a bidentate N,N'-donor ligand. The methyl groups on the nitrogen atoms would influence the steric and electronic environment of the resulting metal complex, which in turn could modulate its catalytic activity and selectivity. For instance, the electron-donating nature of the methyl groups could enhance the electron density at the metal center, potentially influencing its reactivity in processes such as oxidative addition and reductive elimination, which are key steps in many catalytic cycles.
Research into other naphthalenediamine derivatives, such as those based on the 1,8-diaminonaphthalene (B57835) scaffold, has shown their utility in forming stable metal complexes. These complexes have found applications in various catalytic transformations. By extension, it is plausible that this compound could be similarly employed, although specific examples and detailed studies are currently lacking in the scientific literature.
The formation of metal complexes with this compound would be a prerequisite for its application as a catalyst in organic reactions. The coordination of this ligand to transition metals such as palladium, copper, nickel, or rhodium could yield complexes with unique catalytic properties.
The potential catalytic applications for such complexes are broad and could span several areas of organic synthesis, including:
Cross-coupling reactions: Palladium complexes are renowned for their catalytic activity in reactions like Suzuki, Heck, and Sonogashira couplings. A palladium complex of this compound could potentially catalyze such transformations, with the ligand influencing the stability and efficiency of the catalytic species.
Oxidation and reduction reactions: The electronic properties of the ligand could be tuned to support metal centers in various oxidation states, making the corresponding complexes candidates for catalyzing oxidation or reduction processes.
Asymmetric catalysis: While this compound itself is achiral, it could be incorporated into chiral ligand frameworks. The development of chiral derivatives could lead to applications in asymmetric catalysis, where the enantioselective synthesis of molecules is crucial.
Despite these theoretical possibilities, it is important to reiterate that dedicated research on the synthesis, characterization, and catalytic evaluation of metal complexes specifically derived from this compound is not substantially documented in the available literature. Further experimental investigation is required to validate these potential applications and to establish the efficacy of such catalytic systems.
Intermolecular Interactions and Crystal Engineering in Naphthalenediamine Solids
Hydrogen Bonding Networks (Intramolecular and Intermolecular)
Hydrogen bonding is a powerful directional interaction that significantly influences the crystal structures of organic molecules. In N1,N5-Dimethyl-1,5-naphthalenediamine, the secondary amine groups (-NH(CH₃)) are capable of acting as hydrogen bond donors, while the nitrogen atoms can act as acceptors.
Intramolecular Hydrogen Bonding: Due to the rigid naphthalene (B1677914) backbone and the peri positioning of the dimethylamino groups, intramolecular hydrogen bonding between the N-H of one substituent and the nitrogen of the other is unlikely. The geometry of the 1,5-disubstituted naphthalene core does not facilitate the close approach required for such an interaction.
Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are expected to be a dominant feature in the crystal structure of this compound. Each molecule possesses two N-H donor sites and two nitrogen acceptor sites, allowing for the formation of extended hydrogen-bonded networks. These interactions can lead to the formation of chains, sheets, or more complex three-dimensional architectures. For comparison, the parent compound, 1,5-diaminonaphthalene, crystallizes with one and a half molecules in the asymmetric unit, and its structure is stabilized by N-H···N hydrogen bonds, which build up a two-dimensional network. researchgate.net In this compound, the presence of the methyl groups reduces the number of N-H donors compared to the parent diamine, which will invariably alter the hydrogen bonding patterns and the resulting supramolecular assembly.
| Interaction Type | Potential Donor | Potential Acceptor | Expected Geometry |
| Intermolecular | N-H | N | Linear or near-linear |
π-π Stacking Interactions and Aromatic Stacking Motifs
The planar and electron-rich naphthalene core of this compound makes it highly susceptible to π-π stacking interactions. These non-covalent interactions, arising from the overlap of π-orbitals of adjacent aromatic rings, are a significant driving force in the crystal packing of many aromatic compounds.
The nature of these stacking interactions can vary, leading to different motifs:
Face-to-face stacking: In this arrangement, the naphthalene rings are parallel and directly above one another. This can be stabilized by a combination of van der Waals forces and electrostatic interactions.
Offset stacking: More commonly, the aromatic rings are displaced relative to each other, either in a parallel or anti-parallel fashion. This offset arrangement helps to minimize electrostatic repulsion between the electron-rich π-systems.
The interaction energy of such stacking is significant, with the complexation energy of a π-π stacked dimer being comparable to that of a strong hydrogen bond. nih.gov Theoretical studies on naphthalene dimers have shown that both sandwich (AA type) and slipped parallel (AB type) structures are possible, with the latter often being energetically more favorable. arxiv.org The presence of the dimethylamino substituents can influence the electronic properties of the naphthalene ring system, which in turn can affect the strength and geometry of the π-π stacking interactions.
C-H…π and Other Weak Non-Covalent Interactions
C-H…π interactions: The hydrogen atoms of the methyl groups and the aromatic C-H bonds can interact with the electron-rich face of the naphthalene ring of a neighboring molecule. These interactions, although individually weak, can collectively contribute significantly to the lattice energy.
The interplay of these various weak interactions contributes to the formation of a densely packed and stable crystal structure.
Influence of Substituents on Supramolecular Assembly
The introduction of methyl groups at the N1 and N5 positions of 1,5-diaminonaphthalene has a profound impact on the resulting supramolecular assembly. The primary effects of the methyl substituents can be summarized as follows:
Reduction of Hydrogen Bond Donors: As previously mentioned, the methylation of the amino groups reduces the number of available N-H donors from four in the parent diamine to two in this compound. This necessitates a change in the hydrogen bonding network and can lead to different packing arrangements.
Steric Hindrance: The methyl groups introduce steric bulk, which can influence the preferred molecular conformation and how the molecules pack in the crystal lattice. This steric hindrance may prevent certain packing motifs that are observed in the less sterically hindered parent compound.
Modification of Electronic Properties: The methyl groups are weakly electron-donating, which can subtly alter the electron density of the naphthalene ring system and the basicity of the nitrogen atoms. These electronic modifications can influence the strength of both hydrogen bonds and π-π stacking interactions.
Studies on other aromatic systems have shown that the presence of methyl groups can lead to distinct crystallization behaviors due to both intramolecular steric effects and their involvement in non-covalent C–H⋯π and hydrophobic intermolecular contacts. rsc.org
Relationship Between Molecular Conformation and Crystal Packing
The conformation of the this compound molecule in the solid state will be a balance between minimizing intramolecular steric strain and maximizing favorable intermolecular interactions. The orientation of the methyl groups relative to the naphthalene plane and the N-H bonds will be a key conformational feature.
Conclusion and Future Research Directions
Summary of Key Research Findings
Research into the naphthalenediamine family has yielded significant findings, primarily centered on the parent compound, 1,5-diaminonaphthalene (1,5-DAN). This aromatic diamine is a colorless solid that is known to darken when exposed to air due to oxidation. wikipedia.org It serves as a crucial intermediate in the synthesis of various industrial chemicals. wikipedia.org
One of the most prominent applications of 1,5-diaminonaphthalene is in the production of naphthalene-1,5-diisocyanate (NDI), a key component in the manufacture of high-performance polyurethane elastomers. wikipedia.org The synthesis of 1,5-diaminonaphthalene is typically achieved through the reduction of 1,5-dinitronaphthalene. wikipedia.org This precursor is obtained by the nitration of 1-nitronaphthalene, a process that also yields the 1,8-isomer. wikipedia.org Alternative synthesis routes include the treatment of 1,5-dihydroxynaphthalene (B47172) with ammonium (B1175870) sulfite. wikipedia.org
While detailed experimental data for N1,N5-Dimethyl-1,5-naphthalenediamine is not widely available, its basic chemical properties can be noted.
Interactive Table: Physicochemical Properties of Naphthalenediamines
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1,5-Diaminonaphthalene | 2243-62-1 | C₁₀H₁₀N₂ | 158.20 |
| This compound | 57441-77-7 | C₁₂H₁₄N₂ | 186.25 |
| N1,N1,N5,N5-Tetramethylnaphthalene-1,5-diamine | 10075-69-1 | C₁₄H₁₈N₂ | 214.31 |
This table is generated based on available chemical database information.
The methylation of the amine groups in 1,5-diaminonaphthalene to form this compound is expected to alter its chemical properties, such as basicity, solubility, and reactivity. The methyl groups are electron-donating, which would likely increase the electron density on the nitrogen atoms, potentially affecting its coordination chemistry and utility as a building block in polymer synthesis.
Emerging Trends in Naphthalenediamine Derivative Research
The broader field of naphthalenediamine derivative research is experiencing dynamic growth, driven by the demand for advanced materials with tailored properties. Current trends indicate a significant focus on several key areas:
High-Performance Polymers: Aromatic diamines, including naphthalenediamine derivatives, are fundamental monomers in the synthesis of high-performance polymers like polyimides and polyamides. These materials are sought after for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in the aerospace, electronics, and automotive industries. Research is focused on creating novel monomers that can enhance the processability and specific functionalities of these polymers.
Organic Electronics: Naphthalene-based compounds are being explored for their potential in organic electronics. Their rigid, aromatic structure provides a good foundation for developing materials with desirable charge-transport properties. Naphthalenediimides, for instance, are being investigated as electron-selective contacts in light-emitting diodes (LEDs).
Coordination Chemistry: The diamine functionality of these compounds makes them excellent ligands for forming coordination complexes with various metal ions. These complexes have potential applications in catalysis, materials science, and as imaging agents.
Sustainable Synthesis: There is a growing interest in developing more sustainable and efficient methods for synthesizing naphthalenediamine derivatives. This includes electrochemical methods for amination, which offer a greener alternative to traditional multi-step processes that often involve harsh reagents. researchgate.net
Future Prospects for this compound and its Analogs in Advanced Chemical Science
The future of this compound and its analogs appears promising, with potential applications spanning several areas of advanced chemical science.
Advanced Polymers: The introduction of methyl groups on the nitrogen atoms of 1,5-diaminonaphthalene could offer a way to fine-tune the properties of resulting polymers. For instance, it might improve solubility in organic solvents, which is often a challenge in the processing of rigid aromatic polymers. This could lead to the development of new polyimides or polyamides with enhanced processability for applications such as gas separation membranes or flexible electronic substrates.
Novel Ligands: As a bidentate ligand, this compound could form stable complexes with transition metals. The steric and electronic properties of this ligand, influenced by the methyl groups, could lead to catalysts with unique selectivity and reactivity in various organic transformations.
Functional Dyes and Pigments: The naphthalene (B1677914) core is a well-known chromophore. Modification of the amino groups can significantly alter the photophysical properties of the molecule. Further investigation into the absorption and emission spectra of this compound and its derivatives could lead to the development of new dyes and pigments for a range of applications, from textiles to advanced optical materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
